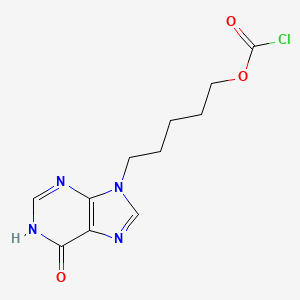
N'-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboximidamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms.
Méthodes De Préparation
The synthesis of N-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboximidamide typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of reagents such as EDC·HCl and sodium acetate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
N-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine and aldehydes . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted oxadiazoles .
Applications De Recherche Scientifique
In medicinal chemistry, it has shown promise as an anticancer agent, with studies indicating its effectiveness against various cancer cell lines . Additionally, it has been explored for its antibacterial, antiviral, and antifungal properties . In the field of agriculture, derivatives of oxadiazoles have been investigated as potential nematicides .
Mécanisme D'action
The mechanism of action of N-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it may inhibit key enzymes or proteins involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
N-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboximidamide can be compared with other similar compounds, such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole . These compounds share the oxadiazole scaffold but differ in their substitution patterns and specific properties. The presence of the morpholine and phenyl groups in N-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboximidamide contributes to its unique chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H15N5O2 |
|---|---|
Poids moléculaire |
273.29 g/mol |
Nom IUPAC |
N'-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboximidamide |
InChI |
InChI=1S/C13H15N5O2/c14-12(18-6-8-19-9-7-18)16-13-15-11(17-20-13)10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,14,15,16,17) |
Clé InChI |
DSTNMZODZHXOGA-UHFFFAOYSA-N |
SMILES isomérique |
C1COCCN1/C(=N/C2=NC(=NO2)C3=CC=CC=C3)/N |
SMILES canonique |
C1COCCN1C(=NC2=NC(=NO2)C3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


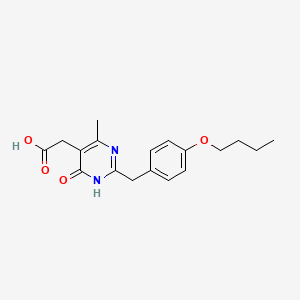
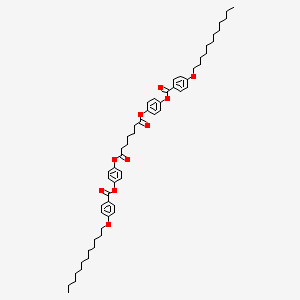
![Cyclohepta[b]pyrrole, 2-chloro-](/img/structure/B12914603.png)
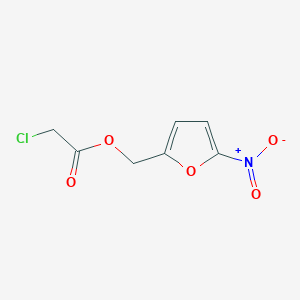
![N-Isoquinolin-6-yl-N~2~-{4-[(pyridin-3-yl)acetyl]phenyl}glycinamide](/img/structure/B12914608.png)
![6-(Ethylthio)-3-methoxy-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B12914626.png)

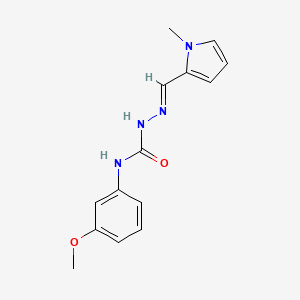
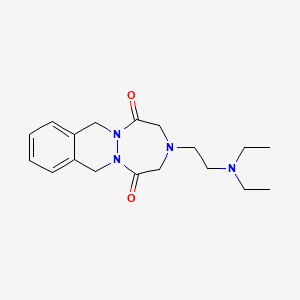
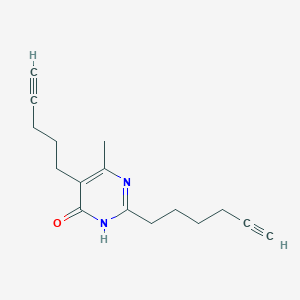
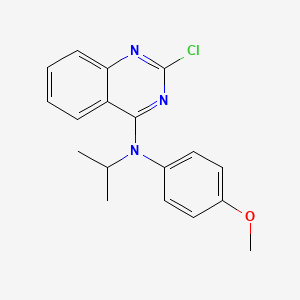

![2,8-Diazabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B12914675.png)
